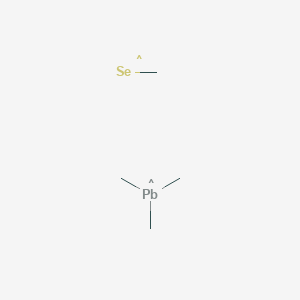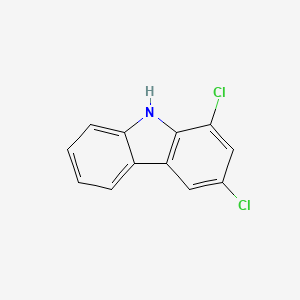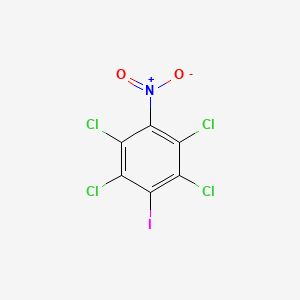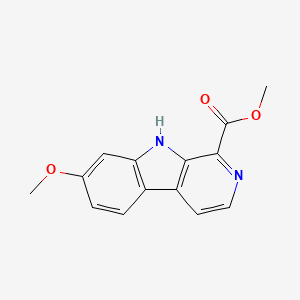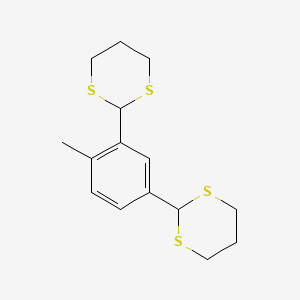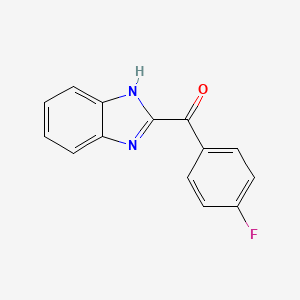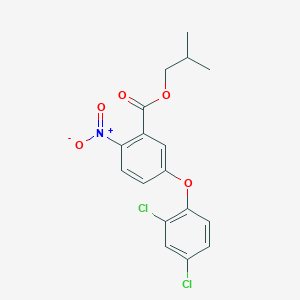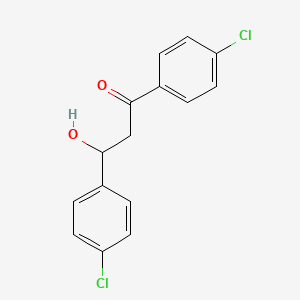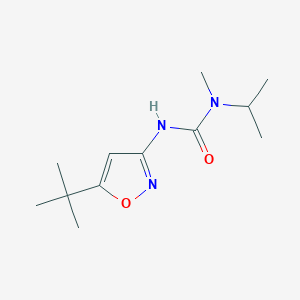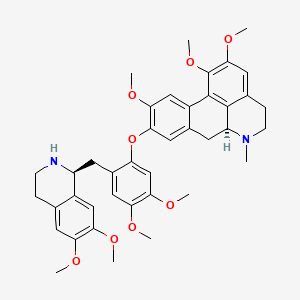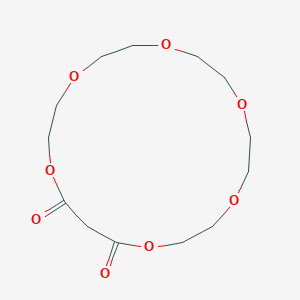
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione is a cyclic ether compound with the molecular formula C₁₂H₂₄O₆. It is known for its unique structure, which includes multiple ether linkages, making it a member of the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione typically involves the cyclization of linear polyethers. One common method is the reaction of ethylene glycol derivatives under acidic or basic conditions to form the cyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used to study ion transport mechanisms across biological membranes.
Industry: It is used in the synthesis of other complex organic molecules and as a phase transfer catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with cations. The ether linkages in the compound create a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport or reaction. This property is particularly useful in catalysis and ion transport studies.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can be compared with other crown ethers such as:
18-Crown-6: Similar in structure but with a different cavity size, making it selective for different cations.
15-Crown-5: Smaller than this compound, and typically forms complexes with smaller cations.
12-Crown-4: Even smaller, with a higher selectivity for lithium ions.
The uniqueness of this compound lies in its specific cavity size and the stability of the complexes it forms, making it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
58484-46-1 |
|---|---|
Molekularformel |
C13H22O8 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
1,4,7,10,13,16-hexaoxacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O8/c14-12-11-13(15)21-10-8-19-6-4-17-2-1-16-3-5-18-7-9-20-12/h1-11H2 |
InChI-Schlüssel |
HFJSMWWDDQLBCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(=O)CC(=O)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
